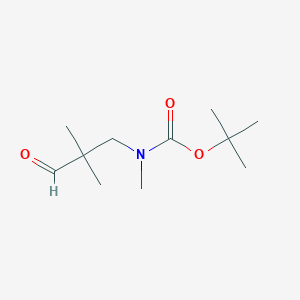
tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate
Vue d'ensemble
Description
Tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate, also known as carbaryl, is a widely used pesticide. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.3 g/mol. Carbaryl is known for its effectiveness against a wide range of pests, including insects, mites, and ticks. It is widely used in agriculture, forestry, and public health to control pests that damage crops, forests, and public health.
Mécanisme D'action
Carbaryl acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, digestive system, and reproductive system of pests. It has also been shown to affect the behavior and development of pests.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages for lab experiments. It is effective against a wide range of pests, and its mechanism of action has been well studied. It is also relatively inexpensive and readily available. However, tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate has several limitations. It is toxic to humans and other animals, and its use is heavily regulated. It also has a short half-life, which means its effectiveness decreases over time.
Orientations Futures
There are several future directions for research on tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the long-term effects of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate on the environment and human health. Finally, there is a need for more research on the use of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate in integrated pest management strategies, which aim to reduce the use of pesticides in agriculture and other industries.
Conclusion:
In conclusion, tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate is a widely used pesticide that has been extensively studied for its effectiveness against pests and its impact on the environment. It acts as an acetylcholinesterase inhibitor and has a wide range of biochemical and physiological effects on pests. While it has several advantages for lab experiments, it also has several limitations and is heavily regulated. There are several future directions for research on tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate, including the development of new formulations and the study of its long-term effects on the environment and human health.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its effectiveness against pests and its impact on the environment. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(6)7-11(4,5)8-13/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQGUKMJZKNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148078 | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate | |
CAS RN |
342435-11-4 | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342435-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)




![2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1655223.png)


![3-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one](/img/structure/B1655227.png)
![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)
![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)